N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide
CAS No.:
Cat. No.: VC11170234
Molecular Formula: C13H18N2O5
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2O5 |
|---|---|
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide |
| Standard InChI | InChI=1S/C13H18N2O5/c1-13(2,3)14-12(16)8-6-10(19-4)11(20-5)7-9(8)15(17)18/h6-7H,1-5H3,(H,14,16) |
| Standard InChI Key | HADGLSLEXPETNL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
| Canonical SMILES | CC(C)(C)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Introduction
Chemical Identity and Structural Features
N-tert-Butyl-4,5-dimethoxy-2-nitrobenzamide (C₁₄H₁₉N₃O₅) belongs to the benzamide class, featuring:
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A tert-butyl group (–C(CH₃)₃) attached to the amide nitrogen.
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4,5-Dimethoxy substituents (–OCH₃) at positions 4 and 5 of the benzene ring.
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A nitro group (–NO₂) at position 2.
Molecular and Crystallographic Data
*Estimated based on substituent effects.
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of N-tert-butylbenzamides typically involves amide bond formation between tert-butylamine and substituted benzoyl chlorides. For nitro- and methoxy-containing derivatives, protection/deprotection strategies are often required to prevent undesired side reactions.
Direct Amidation
Alternative routes involve direct coupling of 4,5-dimethoxy-2-nitrobenzoic acid with tert-butylamine using coupling agents like HATU or EDCI. This method avoids the need for benzoyl chloride precursors but may require stringent moisture control.
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include:
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¹H NMR: Key signals would involve:
*Theoretical estimates based on substituent effects.
Antibacterial and Antifungal Applications
Methoxy and nitro groups are associated with antimicrobial activity in benzamides. For instance, N-tert-butyl-4-cyanobenzamide exhibits moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) . The target compound’s dimethoxy groups may enhance membrane penetration in Gram-positive bacteria.
Industrial and Research Applications
Pharmaceutical Development
The compound’s structural motifs align with candidates for:
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Neurodegenerative disease therapeutics: Potentiation of mitochondrial function.
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Antimicrobial agents: Synergistic effects with β-lactam antibiotics.
Materials Science
N-tert-Butylbenzamides self-assemble into nanostructures in non-aqueous media . The dimethoxy and nitro groups in the target compound could enable tunable semiconducting properties for organic electronics.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to reduce step count.
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In vivo Studies: Evaluate pharmacokinetics and blood-brain barrier penetration.
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Structure-Activity Relationships (SAR): Systematically vary substituents to optimize bioactivity.
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